5-Bromo-2-methylaniline hydrochloride
Overview
Description
5-Bromo-2-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN and its molecular weight is 222.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications : 5-Bromo-2-methylaniline is used as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of 4-Bromo-2-chlorotoluene through a process involving diazotization and Sandmeyer reaction, as detailed by Xu (2006) in "Synthesis of 4-Bromo-2-chlorotoluene" (Xu, 2006).
Catalyzed Synthesis : The compound plays a role in palladium(0) catalyzed synthesis of certain derivatives, as found in the study "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives..." by Rizwan et al. (2021) (Rizwan et al., 2021).
Metabolic Studies : In the study "Rat liver microsomal metabolism of 2-halogenated 4-methylanilines" by Boeren et al. (1992), 5-Bromo-2-methylaniline is implicated in the study of microsomal metabolism of halogenated anilines (Boeren et al., 1992).
Nephrotoxicity Studies : The nephrotoxic effects of haloanilines, including 5-Bromo-2-methylaniline, are investigated in "Haloaniline-induced in vitro nephrotoxicity..." by Hong et al. (2000) (Hong et al., 2000).
Pharmacological Studies : In the research "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat..." by Kanamori et al. (2002), 5-Bromo-2-methylaniline is part of a study on the metabolism of a psychoactive compound (Kanamori et al., 2002).
Organic Chemistry Applications : Wang et al. (2006) in "The one-pot halomethylation of 5-substituted salicylaldehydes..." discuss the use of 5-Bromo-2-methylaniline in the synthesis of ligands for binding metal salts (Wang et al., 2006).
Electrochemical Studies : The compound's role in the anodic decomposition pathways of substituted p-bromoanilines is studied in "Effect of methyl groups as o-substituents on the anodic decomposition pathways..." by Arias et al. (1990) (Arias et al., 1990).
Antimicrobial Research : Kimura et al. (1962) in "Studies on the synthesis of new antimicrobials..." explore the potential antimicrobial activity of derivatives of 5-Bromo-2-methylaniline (Kimura et al., 1962).
Nucleoside Analogues Synthesis : In "5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside..." by Hocková et al. (2003), the synthesis of antiviral nucleoside analogues using 5-Bromo-2-methylaniline is discussed (Hocková et al., 2003).
properties
IUPAC Name |
5-bromo-2-methylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZOIDOPRXXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676310 | |
Record name | 5-Bromo-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874375-16-3 | |
Record name | 5-Bromo-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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